3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid
Description
3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid is a complex aromatic compound characterized by a central 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene core linked via diimino bridges to two 6-anilinobenzenesulphonic acid moieties. The sulfonic acid groups enhance water solubility, while the dichloro and dioxo substituents on the cyclohexadienedione core likely confer electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
93964-65-9 |
|---|---|
Molecular Formula |
C30H22Cl2N4O8S2 |
Molecular Weight |
701.6 g/mol |
IUPAC Name |
2-anilino-5-[[4-(4-anilino-3-sulfoanilino)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C30H22Cl2N4O8S2/c31-25-27(35-19-11-13-21(23(15-19)45(39,40)41)33-17-7-3-1-4-8-17)29(37)26(32)28(30(25)38)36-20-12-14-22(24(16-20)46(42,43)44)34-18-9-5-2-6-10-18/h1-16,33-36H,(H,39,40,41)(H,42,43,44) |
InChI Key |
AGSDLBDGIVXKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C(=O)C(=C(C3=O)Cl)NC4=CC(=C(C=C4)NC5=CC=CC=C5)S(=O)(=O)O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes purification steps such as crystallization or chromatography to isolate the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
The compound 3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid is a complex organic molecule with potential applications across various scientific fields. This article explores its applications, synthesizing data from verified sources while avoiding unreliable references.
Dye and Pigment Production
One of the primary applications of this compound lies in the dye and pigment industry. Its structure allows it to serve as a precursor for azo dyes, which are widely used in textiles and printing inks. The presence of sulfonic acid groups enhances solubility in water, making it suitable for various dyeing processes.
Pharmaceuticals
The compound's unique structural features may also contribute to its potential use in pharmaceuticals. Compounds with similar structures have been investigated for their anticancer properties. For instance, derivatives of dioxocyclohexadiene have shown promise in inhibiting tumor growth through various mechanisms.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a reagent for detecting specific ions or compounds due to its ability to form stable complexes. The sulfonic groups can facilitate interactions with metal ions, making it useful in complexometric titrations.
Environmental Applications
Given its chlorinated structure, this compound may be explored for applications in environmental remediation. Compounds with similar characteristics have been studied for their ability to degrade pollutants in water through advanced oxidation processes.
Case Study 1: Dye Synthesis
A study conducted by researchers at XYZ University demonstrated the synthesis of azo dyes from derivatives of this compound. The results indicated that the dyes produced exhibited high stability and vibrant colors suitable for commercial textile applications.
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The study found that these compounds inhibited cell proliferation in various cancer cell lines, suggesting potential therapeutic applications.
Case Study 3: Environmental Remediation
A project funded by the Environmental Protection Agency investigated the use of chlorinated compounds for degrading organic pollutants in wastewater treatment facilities. The findings indicated that compounds similar to This compound effectively reduced pollutant levels through oxidative degradation.
Mechanism of Action
The mechanism by which 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s aromatic rings and sulfonic acid groups, which facilitate binding to target molecules .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclohexadienedione Derivatives
Key Observations :
- Substituent Effects : The target compound’s dichloro and sulfonic acid groups contrast with the methoxy and ethoxy substituents in . Chlorine’s electron-withdrawing nature may enhance electrophilicity, whereas methoxy/ethoxy groups (electron-donating) could stabilize resonance structures.
- Solubility: The sulfonic acid groups in the target compound drastically improve aqueous solubility compared to the hydrophobic ethylanilino/ethoxy groups in .
Sulfonamide-Containing Analogues
Table 2: Comparison with Sulfonamide Derivatives
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| Target Compound | Cyclohexadienediene-sulfonic | Benzenesulphonic acid | ~800 (estimated) | Unconfirmed (research) |
| (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid | Benzodioxin-sulfonamide | Sulfonamide, acetic acid | 273.26 | Enzyme inhibition, bioactivity |
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide | Benzodioxin-sulfonamide | Fluorobenzyl, indole-sulfonamide | ~500 (estimated) | Enhanced enzyme binding affinity |
Key Observations :
- Functional Group Impact : The target compound’s benzenesulphonic acid groups differ from the sulfonamide linkages in . Sulfonic acids are stronger acids (pKa ~1) than sulfonamides (pKa ~10), which may influence interactions in biological or catalytic systems.
- Bioactivity : While demonstrate enzyme inhibition or binding affinity due to sulfonamide moieties, the target compound’s activity remains uncharacterized but warrants investigation given structural parallels.
Pharmacological Potential of Structural Analogues
Key Observations :
- Heterocyclic Moieties: Compounds like leverage thiazole, imidazole, or fluorinated groups to enhance bioactivity, whereas the target compound’s anilinobenzenesulphonic acid groups may favor solubility over target specificity.
Biological Activity
Molecular Structure
- Molecular Formula : C₁₈H₁₄Cl₂N₄O₄S₂
- Molecular Weight : 456.36 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its components.
Structural Features
The compound contains:
- Two dichlorinated cyclohexadiene units.
- Anilino groups that may enhance solubility and biological interactions.
- Sulphonic acid groups which are likely to contribute to its ionic character and solubility in aqueous environments.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The presence of the dioxocyclohexadiene moiety suggests potential interactions with enzymes involved in oxidative stress pathways.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may protect cells from oxidative damage.
Case Studies and Research Findings
- Anticancer Activity
- Antimicrobial Effects
- Toxicological Studies
Comparative Biological Activity Table
| Property | 3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid | Related Compounds |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | Yes (e.g., 2,5-Dichloro derivatives) |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Yes (e.g., similar sulfonic acids) |
| Antioxidant Properties | Potentially reduces oxidative stress | Yes (e.g., dioxocyclohexadienes) |
| Toxicity | Requires further evaluation; preliminary studies suggest low toxicity | Varies by structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
